3,5-Dinitro-1,1'-biphenyl
Overview
Description
3,5-Dinitro-1,1’-biphenyl is an organic compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It consists of two benzene rings connected by a single bond, with nitro groups attached at the 3 and 5 positions on one of the benzene rings. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .
Mechanism of Action
Pharmacokinetics
It is known that nitroaromatic compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of 3,5-Dinitro-1,1’-biphenyl can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . This method typically requires a base, such as potassium carbonate, and a solvent like toluene, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 3,5-Dinitro-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and activate the benzene ring towards electrophiles.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 3,5-Dinitro-1,1’-biphenyl.
Reduction: The major product is 3,5-diamino-1,1’-biphenyl.
Scientific Research Applications
3,5-Dinitro-1,1’-biphenyl has several applications in scientific research:
Comparison with Similar Compounds
- 2,2’-Dinitro-1,1’-biphenyl
- 4,4’-Dinitro-1,1’-biphenyl
- 2,4-Dinitrotoluene
Comparison: 3,5-Dinitro-1,1’-biphenyl is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2,2’-dinitro-1,1’-biphenyl has nitro groups on adjacent carbons, which can lead to different steric and electronic effects compared to the 3,5-dinitro isomer .
Biological Activity
3,5-Dinitro-1,1'-biphenyl is a nitro-substituted biphenyl compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, toxicological effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
This compound consists of two phenyl rings connected by a single bond with nitro groups (-NO2) attached to the 3 and 5 positions of one of the phenyl rings. The presence of nitro groups is often associated with increased reactivity and biological activity, as they can form reactive intermediates that interact with biological macromolecules.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a study synthesized N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine and evaluated its antibacterial activity against clinical strains of Klebsiella spp., Staphylococcus aureus, and Pseudomonas spp.. The results indicated that this compound exhibited moderate to excellent antibacterial activity, particularly against Gram-negative bacteria .
Table 1: Antibacterial Activity of N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Klebsiella spp. | 18 | Excellent |
Staphylococcus aureus | 12 | Moderate |
Pseudomonas spp. | 15 | Moderate |
Toxicological Profile
The toxicological effects of dinitrophenols (DNPs), including this compound and its derivatives, have been extensively studied. DNPs are known to interfere with mitochondrial functions by uncoupling oxidative phosphorylation. This mechanism leads to increased basal metabolic rates and various toxic effects on multiple organ systems .
Table 2: Toxicological Effects Associated with Dinitrophenols
The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular metabolism. The nitro groups can lead to the formation of reactive oxygen species (ROS), which may cause oxidative stress in cells. Additionally, the uncoupling effect on mitochondrial respiration can disrupt ATP production and lead to cellular dysfunction .
Case Studies
Several case studies have documented the effects of exposure to dinitrophenols in both humans and animals. For instance:
- Case Study 1 : A clinical report described acute poisoning symptoms in a worker exposed to high levels of dinitrophenols, including hyperthermia and cardiovascular instability.
- Case Study 2 : Animal studies indicated that chronic exposure to dinitrophenols resulted in significant weight loss and metabolic disturbances due to increased energy expenditure.
Properties
IUPAC Name |
1,3-dinitro-5-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJLRGGVLHBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205364 | |
Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-80-0 | |
Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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